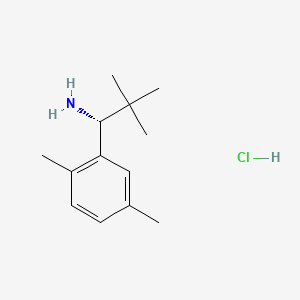
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The resolved ®-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated resolution techniques are often employed to enhance production rates and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral nature makes it a useful probe for studying enantioselective processes.
Medicine
In medicine, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine: A structurally similar compound with a different substitution pattern on the propan-1-amine backbone.
Uniqueness
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific ®-stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and enantioselective biological studies.
Properties
Molecular Formula |
C13H22ClN |
|---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5;/h6-8,12H,14H2,1-5H3;1H/t12-;/m0./s1 |
InChI Key |
YLXALVUTSVTORM-YDALLXLXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


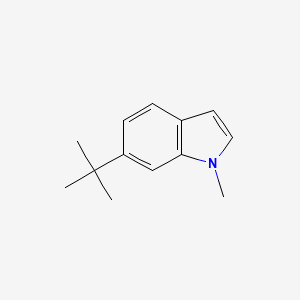
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
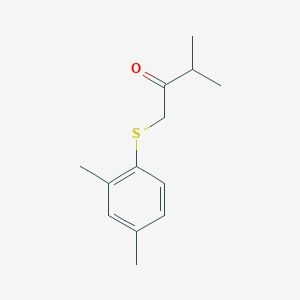
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
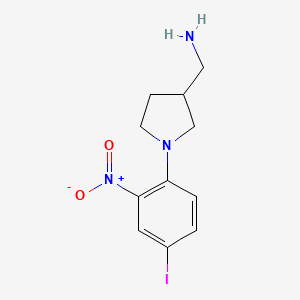
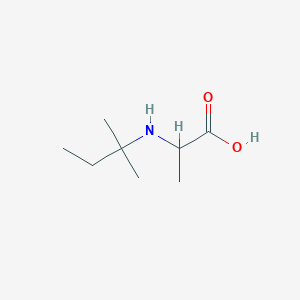
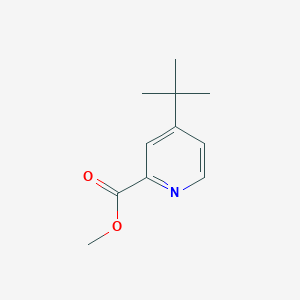
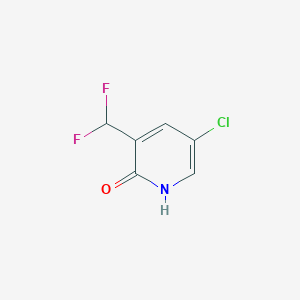
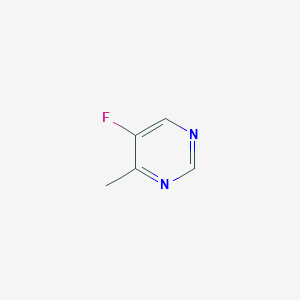



![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)

